6-Ethyl-1,2-dihydroquinolin-2-one
Description
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-5-10-9(7-8)4-6-11(13)12-10/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
JDYSRKNMCJFOJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 6-Ethylaniline Derivatives
A common route involves starting from 6-ethylaniline or its derivatives, which undergo cyclization with β-ketoesters or β-ketoamides under acidic or basic catalysis to form the quinolin-2-one core. The ethyl group at the 6-position is introduced via the starting aniline or by alkylation prior to cyclization.
- Reaction conditions: Heating at 100–180 °C in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts: Acidic catalysts like sulfuric acid or basic catalysts such as potassium hydroxide (KOH) depending on the substrate.
- Yields: Moderate to high yields (50–80%) depending on reaction time and purification methods.
Alkylation of 1,2-Dihydroquinolin-2-one
Another approach is the direct alkylation of 1,2-dihydroquinolin-2-one at the 6-position using ethyl halides (e.g., ethyl bromide or ethyl chloride) in the presence of a base.
- Base: Potassium carbonate (K2CO3) or potassium hydroxide (KOH).
- Solvent: DMF or methanol.
- Temperature: Room temperature to reflux.
- Purification: Flash chromatography or recrystallization.
- Notes: This method requires the quinolin-2-one to be unsubstituted at the 6-position initially and is useful for late-stage functionalization.
Reduction and Functional Group Transformations
Starting from 6-substituted quinolin-2-one derivatives, reduction of nitro or other functional groups followed by alkylation can yield this compound.
- Reduction agents: Catalytic hydrogenation using Pd/C under hydrogen atmosphere or Raney nickel with hydrazine hydrate.
- Subsequent alkylation: With ethyl halides or via Michael addition reactions.
- Example: Reduction of 6-nitroquinolin-2-one derivatives to 6-aminoquinolin-2-one, followed by alkylation.
Aza-Michael Addition Reaction
A stereoselective aza-Michael addition of hydrazinylquinolinones with ethyl propiolate in ethanol under reflux has been reported for related quinolin-2-one derivatives, which could be adapted for 6-ethyl derivatives.
- Conditions: Reflux in ethanol.
- Outcome: Formation of 1,2-dihydroquinolinylhydrazonopropanoate derivatives.
- Structural confirmation: FTIR, NMR, mass spectrometry, and X-ray crystallography confirm product configuration.
Representative Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of 6-ethylaniline with β-ketoester | Acid catalyst (H2SO4), heat | 100–180 °C | DMF or DMSO | 60–80 | Formation of quinolin-2-one core |
| Alkylation of quinolin-2-one | Ethyl bromide, K2CO3 | RT to reflux | DMF or methanol | 50–70 | Late-stage functionalization |
| Reduction of 6-nitroquinolin-2-one | Pd/C, H2 or Raney Ni, hydrazine hydrate | RT to 50 °C | Ethanol | 80–90 | Conversion to 6-amino derivative |
| Aza-Michael addition | Hydrazinylquinolinone + ethyl propiolate | Reflux | Ethanol | 70–85 | Stereoselective addition forming hydrazonopropanoate |
Mechanistic Insights
- The cyclization step involves nucleophilic attack of the aniline nitrogen on the β-ketoester carbonyl, followed by dehydration to form the quinolin-2-one ring.
- Alkylation proceeds via nucleophilic substitution on the ethyl halide by the quinolin-2-one nitrogen or anion generated by base.
- Reduction converts nitro groups to amines, enabling further functionalization.
- The aza-Michael addition is a conjugate addition of hydrazine nitrogen to the activated double bond of ethyl propiolate, yielding hydrazone derivatives with defined stereochemistry confirmed by X-ray crystallography.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group into a hydroxyl group, resulting in the formation of hydroquinolinone derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include various quinolinone derivatives, which exhibit unique biological activities and are valuable in drug development .
Scientific Research Applications
6-Ethyl-1,2-dihydroquinolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells . The compound’s ability to form hydrogen bonds with amino acid residues in the active sites of enzymes is crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 6-ethyl-1,2-dihydroquinolin-2-one are influenced by its substituents and structural motifs. Below is a detailed comparison with structurally related dihydroquinolin-2-one derivatives:
Structural and Functional Variations
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Bulkier substituents (e.g., dimethylaminoethyl in JTF) may slow hepatic metabolism compared to smaller groups like ethyl .
- Synthetic Accessibility : Derivatives like compound 24 require multi-step synthesis involving nitro reduction and alkylation, whereas 6-ethyl derivatives are synthesized via aldol condensation .
Structure-Activity Relationships (SAR)
- Position of Substituents: Ethyl at C6 (this compound) optimizes antiproliferative activity in isoindigo derivatives . Methyl at C3 (J5I) or C4 (tankyrase inhibitor) shifts target specificity to bromodomains or PARP enzymes, respectively .
- Functional Groups: Amino groups (e.g., compound 24) enhance solubility but may reduce CNS penetration due to increased polarity . Halogenation (e.g., Cl/Br in isoindigos) significantly boosts cytotoxicity .
Biological Activity
6-Ethyl-1,2-dihydroquinolin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinolinone family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_11H_13N_O, with a molecular weight of approximately 175.23 g/mol. The structure features an ethyl group at the 6-position of the quinoline ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and microbial growth.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with active site residues in target proteins, enhancing binding affinity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Anticancer Activity
Research indicates that this compound possesses anticancer properties through the inhibition of cancer cell growth. It has been shown to induce apoptosis in various cancer cell lines.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against several clinical isolates of bacteria. The results indicated that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent.
- Anticancer Mechanism Investigation : A recent investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
